2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione
Description
2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione is a quinone derivative featuring a methoxy group at position 2 and a 2-methylindolyl substituent at position 5 on the cyclohexadienedione core. Its synthesis typically involves oxidative coupling or catalytic methods, as seen in related compounds .
Properties
CAS No. |
647862-37-1 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H13NO3/c1-9-16(10-5-3-4-6-12(10)17-9)11-7-14(19)15(20-2)8-13(11)18/h3-8,17H,1-2H3 |
InChI Key |
NFDSSFGEYMMZPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CC(=O)C(=CC3=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale synthesis using similar methods but with enhanced reaction conditions and purification techniques to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors, influencing cell signaling pathways and exerting its biological effects . The exact molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of 2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione and its analogs:
Key Findings
Synthesis and Yield: The target compound’s analogs show varied yields depending on substituents and methods. For example, compound 3k (80% yield) was synthesized via heterogeneous catalysis involving oxidative C–C coupling , while the chloro-amino derivative (21.1% yield) required nucleophilic substitution . The target compound’s synthesis may benefit from optimized catalytic conditions.
Electronic Effects: Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing groups (e.g., Cl in ), which influence redox potentials and reactivity. The 2-methylindolyl group may enhance π-stacking interactions compared to phenyl or alkyl chains .
Biological Activity: The (R)-4-Methoxydalbergione exhibits antiparasitic activity, likely due to its planar quinone-indole system . The target compound’s 2-methylindolyl group could similarly enable metal-ion binding, as seen in pyrrole-quinone derivatives that act as Ni²⁺/F⁻ ion-pair receptors .
Physical Properties :
- Methoxy and indolyl groups contribute to higher molecular weights and altered solubility. For instance, the target compound is likely less polar than the hydroxy-undecyl analog , affecting its bioavailability.
Structure-Activity Relationships (SAR)
- Quinone Core Modifications: Chloro or amino groups (e.g., ) increase electrophilicity, enhancing reactivity in nucleophilic environments but possibly reducing stability.
Biological Activity
2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione (CAS No. 647862-37-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of 2-methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione is C16H13NO3, with a molecular weight of 269.28 g/mol. The compound features a cyclohexadiene core with methoxy and indole substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13NO3 |
| Molecular Weight | 269.28 g/mol |
| CAS Number | 647862-37-1 |
Antiproliferative Effects
Research has demonstrated that derivatives of cyclohexa-2,5-diene-1,4-dione exhibit significant cytotoxicity against various human tumor cell lines. A study highlighted that compounds structurally related to 2-methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione showed promising antiproliferative effects against melanoma and other cancer cell lines. Specifically, the compound induced apoptosis in the M14 melanoma cell line through caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage .
The mechanisms by which this compound exerts its biological effects include:
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Antiproliferative Agents : A study published in Bioorganic & Medicinal Chemistry assessed a series of cyclohexadiene derivatives for their cytotoxicity against various cancer cell lines. It was found that modifications to the alkyl chain significantly enhanced bioactivity .
- Mechanistic Insights : Research indicated that compounds with similar structures induced apoptosis through ROS-mediated pathways and were effective at low concentrations (300 nM), highlighting their potential as antiangiogenic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
